

Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-2-fluoro-6-methylpyridine*

Cat. No.: *B582133*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-fluoro-6-methylpyridine** (CAS No. 1227565-50-5). Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided for reference.

Compound Information

Property	Value
IUPAC Name	4-Bromo-2-fluoro-6-methylpyridine
Molecular Formula	C ₆ H ₅ BrFN
Molecular Weight	190.01 g/mol
CAS Number	1227565-50-5
Structure	(Structure generated based on IUPAC name)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-fluoro-6-methylpyridine**. These predictions are derived from the analysis of its chemical structure and

general spectroscopic principles.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

Chemical Shift (δ , ppm) (in CDCl_3 , 500 MHz)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.3 - 7.5	Doublet (d)	~2.0 - 3.0	1H	H-5
~7.0 - 7.2	Doublet of doublets (dd)	~2.0 - 3.0, ~1.0 - 1.5	1H	H-3
~2.5	Singlet (s)	-	3H	$-\text{CH}_3$

Note: The chemical shifts and coupling constants are approximate. The multiplicity of H-3 is predicted to be a doublet of doublets due to coupling with both the H-5 proton and the fluorine atom at position 2.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the methyl group. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Chemical Shift (δ , ppm) (in CDCl_3 , 125 MHz)	Assignment
~163 (d, $J \approx 240\text{-}250$ Hz)	C-2
~158 (d, $J \approx 10\text{-}15$ Hz)	C-6
~140 (d, $J \approx 5\text{-}10$ Hz)	C-3
~125	C-5
~120 (d, $J \approx 20\text{-}25$ Hz)	C-4
~24	$-\text{CH}_3$

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Predicted IR Data

The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch ($-\text{CH}_3$)
1600 - 1450	Strong	C=C and C=N stretching in pyridine ring
1300 - 1200	Strong	C-F stretch
1100 - 1000	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M^+ and M^{+2}

peaks in approximately 1:1 ratio) is expected for bromine-containing fragments.[\[1\]](#) Predicted m/z values for various adducts are listed below.[\[2\]](#)

Adduct	m/z
[M+H] ⁺	189.96622
[M+Na] ⁺	211.94816
[M-H] ⁻	187.95166
[M+NH ₄] ⁺	206.99276
[M+K] ⁺	227.92210

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-fluoro-6-methylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

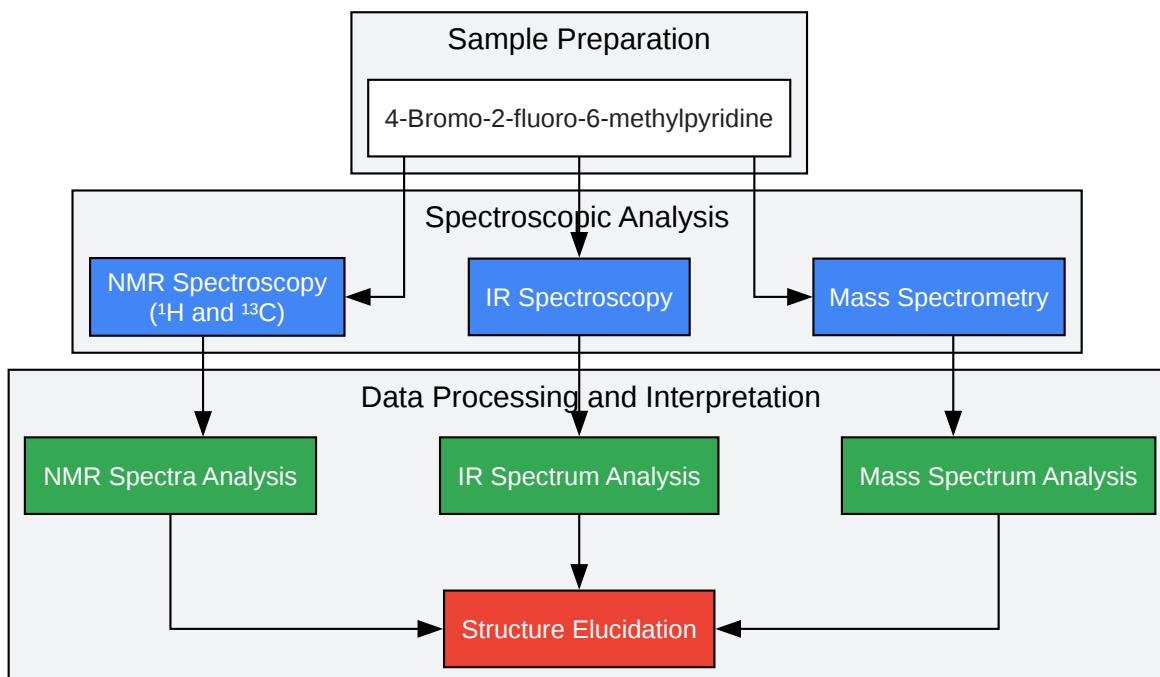
Procedure (KBr Pellet Method):

- Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar.
- Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.


Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. PubChemLite - 4-bromo-2-fluoro-6-methylpyridine (C6H5BrFN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582133#spectral-data-for-4-bromo-2-fluoro-6-methylpyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com